5-Isopropoxypicolinic acid

描述

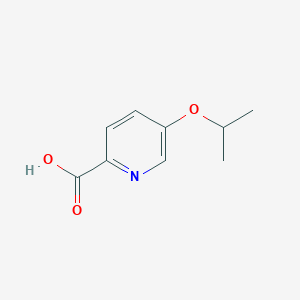

5-Isopropoxypicolinic acid is a chemical compound with the molecular formula C9H11NO3 and a molecular weight of 181.19 g/mol . It is also known by its IUPAC name, 5-isopropoxy-2-pyridinecarboxylic acid . This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group and an isopropoxy group.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropoxypicolinic acid typically involves the reaction of 2-chloronicotinic acid with isopropanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, leading to the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

化学反应分析

Amide Formation via Acid Chloride Intermediate

The carboxylic acid group undergoes activation to form acid chlorides, enabling nucleophilic substitution with amines. For example:

Reaction: Key Observations:

- Thionyl chloride (SOCl₂) efficiently converts the carboxyl group to the acid chloride at 80°C .

- Side Reaction: Chlorination of the pyridine ring at position 4 may occur during activation (yield: 15–20%) .

Data Table:

| Reaction Step | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Acid chloride formation | SOCl₂, reflux, 4 h | 85–90 | |

| Amide coupling (R = PhCH₂) | Et₃N, DCM, 24 h | 78 |

Decarboxylation Under Acidic Conditions

The carboxyl group undergoes decarboxylation, forming 5-isopropoxypyridine. This reaction is accelerated at the isoelectric point (pH ~3.2):

Mechanism: Kinetic Data:

- Rate constant () at 150°C in water: .

- Substituent effects: The electron-donating isopropoxy group slightly retards decarboxylation compared to unsubstituted picolinic acid .

Esterification and Ether Cleavage

The isopropoxy group can undergo hydrolysis under strongly acidic or basic conditions:

Reaction: Conditions:

Palladium-Catalyzed C–H Functionalization

The pyridine ring directs regioselective C–H activation in coupling reactions:

Reaction: Key Findings:

- Cyclization occurs at benzylic or aliphatic C–H bonds (yield: 65–82%) .

- The isopropoxy group does not interfere with the directing effect of the picolinamide moiety .

Antiviral Activity via Membrane Disruption

While not a direct chemical reaction, 5-isopropoxypicolinic acid derivatives disrupt viral membrane integrity:

Mechanism:

科学研究应用

Scientific Research Applications

-

Pharmacological Uses

- Liver Diseases : 5-Isopropoxypicolinic acid has been investigated for its potential in treating liver conditions such as Non-Alcoholic Fatty Liver Disease (NAFLD) and Non-Alcoholic Steatohepatitis (NASH). It acts by modulating pathways involved in liver inflammation and fibrosis, making it a candidate for developing therapeutic agents against these diseases .

- Kidney Disorders : The compound has also shown promise in the treatment of chronic kidney diseases, including diabetic kidney disease and primary sclerosing cholangitis. Its mechanism involves interaction with specific molecular targets that regulate fibrosis and inflammation .

-

Biochemical Studies

- Enzyme Inhibition : Research indicates that this compound can inhibit certain enzymes, providing insights into its role as a potential therapeutic agent in metabolic disorders.

- Protein-Ligand Interactions : The compound is utilized in studies focusing on protein-ligand binding, which is crucial for understanding drug-receptor interactions and developing new pharmaceuticals.

-

Chemical Synthesis

- Building Block for Complex Molecules : In synthetic organic chemistry, this compound serves as a versatile building block for synthesizing more complex chemical entities. Its unique functional groups allow for various chemical modifications, facilitating the development of new compounds with desired biological activities.

Case Study 1: Treatment of Liver Fibrosis

A study evaluated the efficacy of this compound in a rat model of liver fibrosis induced by carbon tetrachloride. Results showed significant reductions in liver fibrosis markers and improvement in liver function tests, suggesting its potential as a therapeutic agent for liver diseases .

Case Study 2: Enzyme Interaction Analysis

In vitro studies demonstrated that this compound effectively inhibits specific enzymes involved in metabolic pathways associated with obesity and diabetes. This inhibition was shown to reduce lipid accumulation in hepatocytes, indicating its potential use in metabolic disorder treatments.

作用机制

The mechanism of action of 5-Isopropoxypicolinic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

相似化合物的比较

Similar Compounds

5-(Propan-2-yloxy)pyridine-3-carboxylic acid: Similar structure but with the carboxylic acid group at the 3-position.

3-(Propan-2-yloxy)pyridine-4-carboxylic acid: Similar structure but with the carboxylic acid group at the 4-position.

Uniqueness

5-Isopropoxypicolinic acid is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for various research and industrial applications .

生物活性

5-Isopropoxypicolinic acid (5-IPA) is a derivative of picolinic acid, which has garnered attention for its potential biological activities. This article explores the biological activity of 5-IPA, focusing on its mechanisms, effects on various biological systems, and potential therapeutic applications.

Overview of Picolinic Acid and Its Derivatives

Picolinic acid (PA), the parent compound, is an endogenous metabolite of L-tryptophan and is involved in various physiological processes. It exhibits neuroprotective, immunological, and antimicrobial properties, primarily through its ability to chelate metal ions such as zinc and iron, which are crucial for numerous biological functions . The biological activity of 5-IPA is believed to be linked to these properties.

Neuroprotective Effects

Studies have indicated that picolinic acid can inhibit neurotoxic effects associated with certain metabolites in the kynurenine pathway, potentially offering protective benefits against neuroinflammation . The implications for 5-IPA in neuroprotection remain an area for future research but could align with findings related to PA.

Anti-inflammatory Properties

Picolinic acid has been shown to enhance immune responses by promoting macrophage activation and increasing nitric oxide synthase expression. This suggests that 5-IPA may similarly enhance immune function and contribute to anti-inflammatory responses through similar pathways .

Comparative Studies

A comparative study involving picolinic acid levels in patients with suicidal behavior highlighted its potential role as a biomarker for suicidality. Lower levels of picolinic acid were associated with increased neuroinflammation, suggesting a protective role against suicidal tendencies . While specific data on 5-IPA is not yet available, these findings underscore the importance of further exploration into its biological roles.

Antiviral Activity

Recent studies have demonstrated that picolinic acid can inhibit enveloped viruses such as SARS-CoV-2 through mechanisms that involve blocking viral entry and fusion processes . Given the structural similarities between 5-IPA and PA, it is plausible that 5-IPA may also exhibit antiviral properties worth investigating.

Data Summary

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 5-Isopropoxypicolinic acid, and how can researchers optimize reaction conditions for higher yields?

- Methodological Guidance : Begin by reviewing existing protocols (e.g., esterification of picolinic acid derivatives) and systematically vary parameters such as catalysts (e.g., H₂SO₄ vs. Lewis acids), temperature, and reaction duration. Use thin-layer chromatography (TLC) or HPLC to monitor reaction progress. Apply factorial design experiments to identify optimal conditions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what are the critical spectral markers?

- Methodological Guidance : Employ nuclear magnetic resonance (NMR) for structural confirmation (e.g., δ 8.5–8.7 ppm for aromatic protons, δ 1.2–1.4 ppm for isopropoxy methyl groups). Complement with Fourier-transform infrared spectroscopy (FT-IR) to verify ester carbonyl stretches (~1700 cm⁻¹) and high-resolution mass spectrometry (HRMS) for molecular ion validation. Cross-reference with literature data to confirm purity .

Q. What in vitro assays are commonly used to assess the biological activity of this compound?

- Methodological Guidance : Use enzyme inhibition assays (e.g., kinase or dehydrogenase targets) with appropriate controls (positive/negative) and IC₅₀ calculations. Cell viability assays (MTT or ATP-based) can evaluate cytotoxicity. Ensure replicates (n ≥ 3) and statistical validation (e.g., ANOVA) to minimize experimental bias .

Q. How should researchers document synthetic procedures and analytical data for this compound to ensure reproducibility?

- Methodological Guidance : Follow IUPAC guidelines for reporting experimental details, including solvent purity, equipment specifications (e.g., NMR frequency), and raw data (e.g., chromatograms). Use supplementary materials for extensive datasets, and provide step-by-step protocols for critical steps (e.g., purification) .

Q. What are the key considerations for selecting appropriate solvents and reagents in the synthesis of this compound?

- Methodological Guidance : Prioritize solvents with high solubility for intermediates (e.g., DMF for polar intermediates) and low reactivity (e.g., dichloromethane for acid-sensitive steps). Use anhydrous conditions for esterification reactions, and validate reagent purity via certificates of analysis (CoA) .

Advanced Research Questions

Q. How do structural modifications of this compound influence its bioactivity, and what computational methods can predict these effects?

- Methodological Guidance : Perform structure-activity relationship (SAR) studies by synthesizing analogs (e.g., varying alkoxy groups). Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins, and validate with free energy perturbation (FEP) simulations. Cross-validate predictions with experimental IC₅₀ values .

Q. How can researchers resolve contradictory data regarding the pharmacokinetic properties of this compound across different studies?

- Methodological Guidance : Apply the PICO(T) framework to structure a systematic review:

- P : Animal/human models used in conflicting studies

- I/C : Administration routes (oral vs. intravenous)

- O : Bioavailability metrics (AUC, Cmax)

- T : Duration of pharmacokinetic sampling

Conduct meta-analyses to identify confounding variables (e.g., formulation differences) .

Q. What advanced statistical models are suitable for analyzing high-throughput screening data involving this compound derivatives?

- Methodological Guidance : Use principal component analysis (PCA) to reduce dimensionality in large datasets. Apply machine learning algorithms (e.g., random forests) to classify active vs. inactive compounds. Validate models with k-fold cross-validation and external test sets .

Q. What strategies are effective for designing dose-response studies to evaluate the therapeutic window of this compound?

- Methodological Guidance : Use log-dose spacing (e.g., 0.1–100 µM) to capture sigmoidal curves. Include negative controls (vehicle-only) and reference standards (e.g., known inhibitors). Calculate therapeutic indices (TI) as the ratio of LD₅₀ (cytotoxicity) to EC₅₀ (efficacy) .

Q. How can researchers design longitudinal studies to assess the long-term stability of this compound in various formulations?

属性

IUPAC Name |

5-propan-2-yloxypyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-6(2)13-7-3-4-8(9(11)12)10-5-7/h3-6H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMQXTTPXTATBGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CN=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80619654 | |

| Record name | 5-[(Propan-2-yl)oxy]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832714-60-0 | |

| Record name | 5-[(Propan-2-yl)oxy]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。